N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
Overview
Description
“N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1311315-72-6 . It has a molecular weight of 202.7 . The IUPAC name for this compound is N-(2-amino-1,1-dimethylethyl)methanesulfonamide hydrochloride .
Physical and Chemical Properties This compound is a powder at room temperature .
Scientific Research Applications
Genetic Mutagenesis Studies
N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride, as part of the methanesulfonamide group, has been used in the study of genetic mutations, particularly dominant lethal mutations in male mice. Research by Ehling, Cumming, and Malling (1968) showed that alkylating agents like methyl methanesulfonate (MMS) induced high frequencies of such mutations across various sperm cell stages in mice. This research helps in understanding the genetic impacts of certain chemicals and their potential risks or applications in genetic studies (Ehling, Cumming, & Malling, 1968).
Tissue Dosimetry and Chemical Toxicity
Segerbäck, Calleman, Ehrenberg, Löfroth, and Osterman-Golkar (1978) explored using specific amino acids in haemoglobin for tissue dosimetry of alkylating agents, using methyl methanesulfonate as a model compound. Their study indicated the potential of these amino acids in haemoglobin as dose monitors for exposure to alkylating agents, offering insights into understanding and measuring chemical toxicity within biological systems (Segerbäck et al., 1978).
Antitumor and Anticancer Research
N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride compounds have been used in antitumor and anticancer studies. For instance, a Phase I study by Von Hoff et al. (1978) on methanesulfonamide, an acridine derivative, revealed its significant antitumor activity in animal tumor systems. Understanding the toxic effects and antitumor activity of such compounds contributes to developing new cancer treatments (Von Hoff et al., 1978).
Reproductive and Fertility Studies
The impact of alkylating chemicals, including those related to methanesulfonamide, on reproductive capacity has been a subject of research. Generoso, Stout, and Huff (1971) demonstrated a wide range of fertility effects of alkylating chemicals on female mice, contributing to our understanding of how certain chemicals can affect fertility and reproductive health (Generoso, Stout, & Huff, 1971).
CNS Disorders and Pharmacological Studies
In pharmacology and the study of CNS disorders, N-alkylated arylsulfonamides have shown potential. Canale et al. (2016) identified potent and selective 5-HT7 receptor antagonists through the N-alkylation of sulfonamide moieties. These findings may contribute to treating CNS disorders, demonstrating the therapeutic potential of N-alkylated arylsulfonamides (Canale et al., 2016).
Environmental and Industrial Applications
In environmental and industrial contexts, compounds from the methanesulfonamide family have been explored for various applications. For example, Verma and Quraishi (2022) reviewed sulfamic acid, a related compound, as an environmentally friendly alternative for industrial cleaning and corrosion inhibition, demonstrating the potential of these compounds in industrial applications while minimizing environmental impact (Verma & Quraishi, 2022).
Safety And Hazards
properties
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-5(2,4-6)7-10(3,8)9;/h7H,4,6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOITSFLIQUGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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